Pyridazine, 3-chloro-6-(3-nitrophenoxy)-

Description

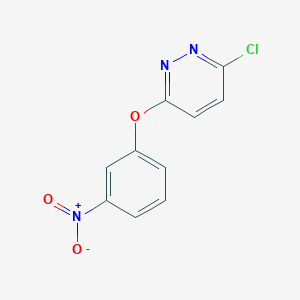

3-Chloro-6-(3-nitrophenoxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at the 3-position and a 3-nitrophenoxy group at the 6-position. The synthesis of such compounds typically involves nucleophilic substitution reactions using 3,6-dichloropyridazine as a starting material. For instance, 3-chloro-6-(3-chlorophenoxy)pyridazine (CAS 112748-84-2) is synthesized with a 58.4% yield via substitution of 3,6-dichloropyridazine with 3-chlorophenol under reflux conditions . Similarly, the introduction of the 3-nitrophenoxy group would follow analogous methodologies, leveraging the reactivity of the 6-chloro position in pyridazine .

Properties

CAS No. |

1490-55-7 |

|---|---|

Molecular Formula |

C10H6ClN3O3 |

Molecular Weight |

251.62 g/mol |

IUPAC Name |

3-chloro-6-(3-nitrophenoxy)pyridazine |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-4-5-10(13-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H |

InChI Key |

KWZUJKBPPYCPIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, 3-chloro-6-(3-nitrophenoxy)- typically involves the reaction of 3-chloropyridazine with 3-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group on the phenoxy ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

Major Products:

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Reduction: Amino derivatives of the phenoxy group.

Oxidation: Quinone derivatives.

Scientific Research Applications

Pyridazine, 3-chloro-6-(3-nitrophenoxy)- has several scientific research applications, including:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyridazine, 3-chloro-6-(3-nitrophenoxy)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, influencing their function. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Analgesic and Anti-Inflammatory Activity

- 3-Chloro-6-(4-methylphenyl)pyridazine demonstrated analgesic and anti-inflammatory effects comparable to standard drugs like diclofenac, acting via peripheral and central mechanisms .

Anticancer Activity

- Binuclear Nickel(II) Complexes with 3-chloro-6-(salicylidenehydrazinyl)pyridazine ligands showed IC50 values of 2.4–10.47 μM against MDA-MB-231 breast cancer cells, outperforming cisplatin . The nitro group in 3-nitrophenoxy may similarly enhance metal chelation and DNA interaction.

Antiviral Activity

- R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) exhibited antiviral activity against rhinoviruses, attributed to its piperazinyl substitution . Nitrophenoxy derivatives may lack this specificity but could target other viral enzymes.

Structural and Electronic Comparisons

- Nitro vs. This could impact metabolic stability and interaction with biological targets .

- Piperazine vs. Phenoxy Groups: Piperazine substitutions (e.g., ) enhance solubility and bioavailability, whereas phenoxy groups may improve lipophilicity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.